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Compound of Interest

1-Bromo-2-chloro-3,5-
Compound Name:
dimethylbenzene

Cat. No.: B1437876

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-chloro-3,5-
dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, analytical
characterization, and handling of 1-Bromo-2-chloro-3,5-dimethylbenzene. As a
polysubstituted aromatic compound, its characteristics are defined by the interplay of its
halogen and alkyl functional groups, making it a molecule of interest in synthetic chemistry and
as a potential building block in drug discovery.

Molecular Identity and Structural Elucidation

The foundational step in understanding any chemical compound is to establish its precise
identity through its nomenclature, molecular formula, and three-dimensional structure.

Nomenclature and Chemical Identifiers

e |[UPAC Name: 1-bromo-2-chloro-3,5-dimethylbenzene[1]
e Synonyms: 5-Bromo-4-chloro-m-xylene[1]

e CAS Number: 933585-12-7[1]
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e Molecular Formula: CsHsBrCI[1]

e InChl Key: XWIPLQBBRKEAKB-UHFFFAOYSA-N[1]

Molecular Structure

The arrangement of atoms in 1-Bromo-2-chloro-3,5-dimethylbenzene dictates its reactivity
and physical properties. The benzene ring is substituted with two electron-donating methyl
groups and two electron-withdrawing halogen atoms. The relative positions of these
substituents create a specific electronic and steric environment.

Caption: 2D structure of 1-Bromo-2-chloro-3,5-dimethylbenzene.

Physicochemical Data

The physical properties of a compound are critical for predicting its behavior in various
systems, from reaction solvents to biological membranes. The data for 1-Bromo-2-chloro-3,5-
dimethylbenzene is primarily based on computational models due to its specialized nature.

Property Value Source

Molecular Weight 219.50 g/mol PubChem[1]
Monoisotopic Mass 217.94979 Da PubChem[1]

XLogP3 4.2 PubChem (Computed)[1]
Hydrogen Bond Donors 0 PubChem (Computed)[1]
Hydrogen Bond Acceptors 0 PubChem (Computed)[1]
Rotatable Bond Count 0 PubChem (Computed)[1]
Topological Polar S.A. 0 A2 PubChem (Computed)[1]
Heavy Atom Count 10 PubChem (Computed)[1]

Expert Insight: The high XLogP3 value suggests significant lipophilicity, indicating poor
solubility in water but good solubility in nonpolar organic solvents like hexane and toluene. This
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Is a crucial consideration for choosing solvent systems for synthesis, purification, and
formulation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 1-Bromo-2-chloro-3,5-dimethylbenzene requires a suite
of analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Technique: NMR spectroscopy is the gold standard for elucidating the
carbon-hydrogen framework of organic molecules. It exploits the magnetic properties of atomic
nuclei, providing detailed information about the chemical environment, connectivity, and
stereochemistry of atoms.

Expected Spectral Features:
e 'HNMR:

o Aromatic Protons: Two singlets are expected in the aromatic region (typically & 7.0-7.5
ppm). The proton at position 4 (between the two halogens) and the proton at position 6 will
have distinct chemical shifts due to the different neighboring substituents.

o Methyl Protons: Two singlets are expected for the two methyl groups (typically 6 2.2-2.5
ppm). Their chemical environments are non-equivalent, leading to separate signals.

o BC NMR:

o Eight distinct signals are expected: six for the aromatic carbons and two for the methyl
carbons. The carbons bonded to the bromine and chlorine atoms will be significantly
influenced by the halogens' electronegativity and can be identified by their characteristic
chemical shifts.

Experimental Workflow: NMR Analysis A standard protocol for NMR analysis serves as a self-
validating system to ensure accurate structural assignment.
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Caption: Standard workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Causality Behind the Technique: Mass spectrometry provides two critical pieces of information:
the precise molecular weight of the compound and its fragmentation pattern upon ionization.
This allows for unambiguous confirmation of the molecular formula and offers clues about the
molecule's structural components.

Expected Spectral Features:

e Molecular lon (M*): A complex cluster of peaks will be observed for the molecular ion due to
the natural isotopic abundances of bromine (7°Br = 50.7%, 81Br = 49.3%) and chlorine (3°Cl =
75.8%, 37Cl = 24.2%). This results in four major peaks for the intact molecule:

o M* (CsHs”°Br3°Cl)
o M+2 (containing either 8Br or 3’Cl)
o M+4 (containing 8Br and 37Cl)

e Fragmentation: Common fragmentation pathways would involve the loss of a bromine radical
(M-79/81), a chlorine radical (M-35/37), or a methyl radical (M-15).

Experimental Workflow: GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is
ideal for analyzing volatile, thermally stable compounds like this, providing both separation from
impurities and mass analysis.
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Caption: Typical workflow for purity and identity analysis using GC-MS.

Vibrational Spectroscopy (IR & Raman)

Causality Behind the Technique: Infrared (IR) and Raman spectroscopy probe the vibrational
modes of molecules. Specific bonds and functional groups absorb energy at characteristic
frequencies, creating a unique "fingerprint" spectrum. For halogenated benzenes, these
techniques are excellent for confirming the presence of the aromatic ring and the carbon-
halogen bonds.[2]

Expected Spectral Features:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm™1.

Alkyl C-H Stretch: Medium to strong bands just below 3000 cm~1.

Aromatic C=C Bends: Sharp bands in the 1450-1600 cm~1 region.

C-ClI Stretch: Strong band typically in the 600-800 cm~1 region.

C-Br Stretch: Strong band typically in the 500-600 cm~1 region.

The substitution pattern on the benzene ring also gives rise to a characteristic pattern of
overtone and combination bands in the near-infrared region, which can be correlated with the
positions of the substituents.[2]

Chemical Reactivity and Synthetic Considerations
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The chemical behavior of 1-Bromo-2-chloro-3,5-dimethylbenzene is governed by the
electronic effects of its substituents.

o Methyl Groups (-CHs): These are activating, electron-donating groups that direct incoming
electrophiles to the ortho and para positions relative to themselves.

o Halogens (-Br, -Cl): These are deactivating due to their inductive electron withdrawal but are
also ortho and para directors because of resonance-based electron donation from their lone
pairs.

The overall reactivity of the ring towards electrophilic aromatic substitution is reduced
compared to xylene but is likely to be higher than dihalobenzenes. The positions for further
substitution will be determined by the complex interplay of these directing effects.
Computational models can be employed to predict the most likely sites of reaction by
calculating the energies of the intermediates for substitution at each available position.[3]

Plausible Synthetic Pathway: A logical synthesis would start from a commercially available
precursor like m-xylene. The sequence of halogenation is critical to achieving the desired
substitution pattern.

Chlorination Bromination

(e.g., Clz, Lewis Acid) ] o (e.g., Brz, Lewis Acid) § 2. -3.5-di
Directing effects of Me 4-Chloro-1,3-dimethylbenzene Steric hindrance and directing 1-Bromo-2-chloro-3,5-dimethylbenzene

lead to 4-chloro-m-xylene effects guide Br to position 5

Click to download full resolution via product page
Caption: A plausible high-level synthetic route to the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-3,5-dimethylbenzene is not
widely available, data from structurally similar halo-dimethylbenzenes provides a strong basis
for safe handling protocols.[4][5][6]

e Hazards:
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o Likely to be harmful if swallowed or inhaled.[6]
o Causes skin and serious eye irritation.[5][6]

o May cause respiratory irritation.[5]

e Handling Precautions:

[¢]

Use only in a well-ventilated area, preferably a chemical fume hood.[4]

[¢]

Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5]

[e]

Avoid breathing vapors or mist.[4]

[e]

Wash hands thoroughly after handling.

o Storage:
o Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6]
o Keep away from heat, sparks, and open flames.[5]

o Incompatible with strong oxidizing agents.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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